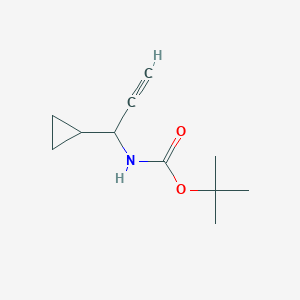
N-Boc-1-cyclopropyl-2-propyn-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc-1-cyclopropyl-2-propyn-1-amine, also known as tert-butyl N-(1-cyclopropylprop-2-ynyl)carbamate, is a research chemical with the molecular formula C11H17NO2 and a molecular weight of 195.26 g/mol. This compound is characterized by its cyclopropyl and propynyl groups attached to an amine, which is protected by a tert-butoxycarbonyl (Boc) group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-1-cyclopropyl-2-propyn-1-amine typically involves the protection of the amine group with a Boc group. One common method is the one-pot amidation of N-Boc-protected amines under mild conditions. This involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Boc-1-cyclopropyl-2-propyn-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The Boc-protected amine can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.
Oxidation and Reduction:
Common Reagents and Conditions
Deprotection: Acidic conditions, such as treatment with trifluoroacetic acid, are commonly used to remove the Boc protecting group.
Substitution: Nucleophilic reagents can be used to introduce various functional groups at the amine site after deprotection.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection yields the free amine, which can then be further functionalized.
Scientific Research Applications
N-Boc-1-cyclopropyl-2-propyn-1-amine is primarily used as a building block in organic synthesis. Its applications include:
Chemistry: Used in the synthesis of complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: May be used in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-Boc-1-cyclopropyl-2-propyn-1-amine is not well-documented. as a protected amine, its primary role is to serve as a precursor in synthetic pathways. The Boc group protects the amine from unwanted reactions, allowing for selective transformations at other sites in the molecule.
Comparison with Similar Compounds
Similar Compounds
N-Boc-1-cyclopropyl-2-propyn-1-amine: tert-butyl N-(1-cyclopropylprop-2-ynyl)carbamate
This compound: Carbamic acid, N-(1-cyclopropyl-2-propyn-1-yl)-, 1,1-dimethylethyl ester
Uniqueness
This compound is unique due to its combination of a cyclopropyl group and a propynyl group attached to an amine, which is protected by a Boc group. This structure provides a versatile building block for the synthesis of various complex molecules.
Biological Activity
N-Boc-1-cyclopropyl-2-propyn-1-amine is a compound recognized for its structural complexity, which includes a tert-butyloxycarbonyl (Boc) protecting group, a cyclopropyl moiety, and a propynyl substituent. This unique structure endows the compound with potential biological activities, particularly in medicinal chemistry and organic synthesis.
- Molecular Formula : C10H15N
- Molecular Weight : Approximately 195.26 g/mol
- Structure : The presence of the cyclopropyl group is significant as it is known to enhance metabolic stability and bioactivity, making it a valuable scaffold in drug design.
Potential Applications
This compound may have applications in:
- Drug Development : Due to its structural features that may confer unique pharmacological properties.
- Synthetic Chemistry : As a versatile building block for synthesizing other biologically active compounds.
Comparative Analysis with Similar Compounds
The following table summarizes some compounds that share structural features with this compound:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 1-Cyclopropylpropynylamine | Cyclopropyl and propynyl groups | Directly related to N-Boc derivative but lacks protection |
| N-Boc-3-methylbutanamine | Similar Boc protection | Different alkyl chain length |
| 2-Cyclobutylethynylamine | Cyclobutyl instead of cyclopropyl | Variation in ring size affects reactivity |
The cyclopropane ring's unique properties may lead to distinct biological activities compared to other similar compounds.
Case Studies and Research Findings
Research on structurally related compounds suggests that cyclopropyl amines can act as inhibitors for various biological pathways. For example, studies on (hetero)aryl cyclopropylamine compounds have shown their potential as inhibitors of lysine-specific demethylase 1 (LSD1), which is implicated in cancer progression .
Additionally, cyclopropane-containing compounds have been explored for their interactions with nicotinic acetylcholine receptors, indicating possible roles in modulating neurotransmission and inflammation .
Properties
Molecular Formula |
C11H17NO2 |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
tert-butyl N-(1-cyclopropylprop-2-ynyl)carbamate |
InChI |
InChI=1S/C11H17NO2/c1-5-9(8-6-7-8)12-10(13)14-11(2,3)4/h1,8-9H,6-7H2,2-4H3,(H,12,13) |
InChI Key |
OGAPRXCKUGTVQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C#C)C1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















